molecular formula C7H4F3NO3 B2759988 4-(2,2,2-Trifluoroacetyl)-1H-pyrrole-2-carboxylic acid CAS No. 1514015-89-4

4-(2,2,2-Trifluoroacetyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2759988
CAS RN: 1514015-89-4
M. Wt: 207.108
InChI Key: CNYWIHOEMYEBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2,2,2-Trifluoroacetyl)-1H-pyrrole-2-carboxylic acid” is a chemical compound that contains a trifluoroacetyl group . It is related to 4-(Trifluoroacetyl)benzoic acid, which is a compound with a molecular formula of C9H5F3O3 and a molecular weight of 218.131 g/mol .


Molecular Structure Analysis

The molecular structure of related compounds like 2,2,2-trifluoroethyl trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds like trifluoroacetic anhydride are used in organic synthesis to introduce the corresponding trifluoroacetyl group .

Scientific Research Applications

Design and Synthesis of Influenza Neuraminidase Inhibitors

A potent inhibitor of influenza neuraminidase, (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid (A-192558, 20e), was discovered through the synthesis of core structures and analogues guided by structural information of the neuraminidase active site. This research underscores the application of 4-(2,2,2-Trifluoroacetyl)-1H-pyrrole-2-carboxylic acid derivatives in developing antiviral agents (Wang et al., 2001).

Environmental and Biological Analysis

A reversed-phase HPLC method was optimized for the efficient separation and sensitivity improvement of perfluorinated carboxylic acids (PFCAs), highlighting the environmental and biological significance of studying such compounds for monitoring and analytical purposes (Poboży et al., 2010).

Facile Synthesis and Structural Analysis

The synthesis of 2,3,7,8-tetramethyl-2,2′-dipyrrin by the action of trifluoroacetic acid showcases the utility of trifluoroacetyl derivatives in facilitating chemical transformations and structural elucidation, as demonstrated by the X-ray crystallographic analysis of the produced compounds (Datta & Lightner, 2008).

Synthesis of Trifluoromethylated Pyrroles and Porphyrins

The reaction of trifluoromethylated β-nitro acetates with ethyl isocyanoacetate led to the preparation of 4-alkyl-3-trifluoromethyl-2-pyrrolecarboxylic acid esters, which could be converted into porphyrins. This research highlights the synthetic versatility of trifluoroacetyl pyrrole derivatives in creating complex organic molecules (Ono et al., 1989).

Catalysis and Synthetic Applications

Trifluoromethylated pyrrole derivatives have been employed as catalysts and intermediates in various synthetic applications, including organocatalysis for asymmetric reactions, demonstrating their broad utility in facilitating chemical transformations and enhancing reaction selectivity (Chowdhury & Ghosh, 2009).

properties

IUPAC Name

4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5(12)3-1-4(6(13)14)11-2-3/h1-2,11H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYWIHOEMYEBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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